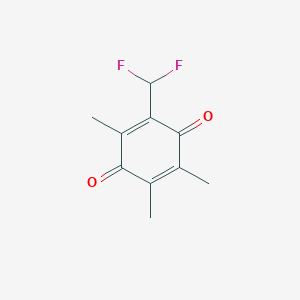
2-(Difluoromethyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group, which is known for its unique chemical properties and potential applications in various scientific domains. The presence of the difluoromethyl group can influence the compound’s reactivity, stability, and biological activity, making it a valuable subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione typically involves the introduction of the difluoromethyl group into a pre-existing cyclohexadiene framework. One common method is the difluoromethylation of cyclohexadiene derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or palladium under specific conditions . The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes can utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated cyclohexane derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 2-(Difluoromethyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors . The compound’s reactivity can also be attributed to the electron-withdrawing nature of the difluoromethyl group, which can stabilize transition states and intermediates in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
- 2-(Methyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
- 2-(Chloromethyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
Uniqueness
2-(Difluoromethyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl and methyl analogs, the difluoromethyl group offers a balance between lipophilicity and hydrogen bond donor ability, making it particularly valuable in medicinal chemistry .
Propiedades
Número CAS |
199011-12-6 |
|---|---|
Fórmula molecular |
C10H10F2O2 |
Peso molecular |
200.18 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H10F2O2/c1-4-5(2)9(14)7(10(11)12)6(3)8(4)13/h10H,1-3H3 |
Clave InChI |
UDVOPAYUYXTDHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(=C(C1=O)C)C(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


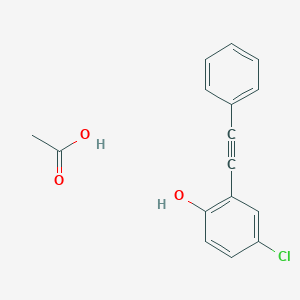
![2,2'-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile}](/img/structure/B12562299.png)

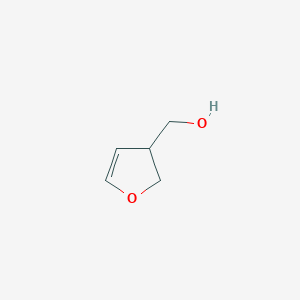

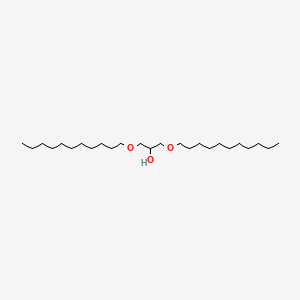
![6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12562340.png)
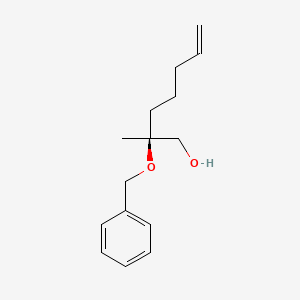
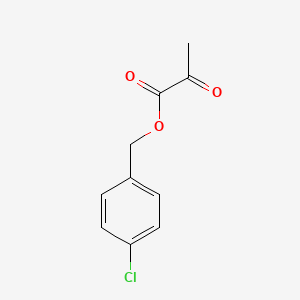
![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide](/img/structure/B12562351.png)
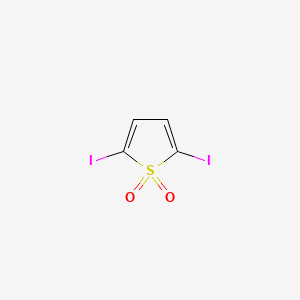
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine](/img/structure/B12562362.png)
![Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate](/img/structure/B12562364.png)
![6-[2-(2-Methoxyphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12562367.png)
